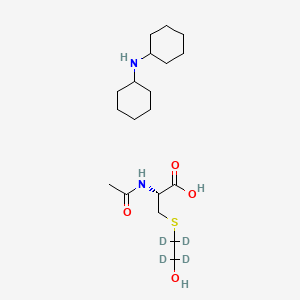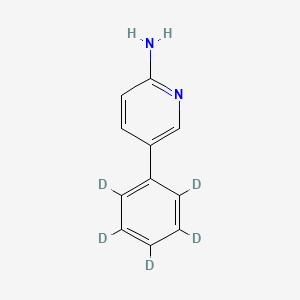
3,4,4'-トリクロロカルバニリド-13C6 (トリクロカルバン-13C6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4’-Trichlorocarbanilide-13C6 (Triclocarban-13C6) is a carbon-13 labeled isotope of 3,4,4’-Trichlorocarbanilide, commonly known as Triclocarban. This compound is widely used as an antibacterial agent in personal care products such as soaps and body washes. The carbon-13 labeling is particularly useful in scientific research for tracing and studying the compound’s behavior in various environments.
科学的研究の応用
3,4,4’-Trichlorocarbanilide-13C6 is extensively used in scientific research due to its labeled carbon-13 isotope. Some key applications include:
Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.
Industry: Utilized in the development of analytical methods for detecting Triclocarban in consumer products.
作用機序
Target of Action
Triclocarban-13C6 is a broad-spectrum antimicrobial compound . It is a potential endocrine disruptor, with the ability to modulate androgen and estrogen activity, as well as other hormone-mediated biological processes .
Mode of Action
It is known to interfere with mammalian reproduction . As an endocrine disruptor, it can modulate the activity of androgens, estrogens, and other hormones .
Biochemical Pathways
Given its role as an endocrine disruptor, it likely impacts hormone signaling pathways .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution in the body. It’s also known that major oxidative metabolites of Triclocarban are rapidly conjugated with glucuronic acid by microsomes from the liver, kidney, and intestine .
Result of Action
Triclocarban-13C6 can cause methemoglobinemia in humans . Methemoglobinemia is a blood disorder in which an abnormal amount of methemoglobin — a form of hemoglobin — is produced, reducing the ability of red blood cells to release oxygen to tissues.
Action Environment
The action, efficacy, and stability of Triclocarban-13C6 can be influenced by various environmental factors. For instance, its solubility in methanol suggests that it may be more readily absorbed and distributed in environments where methanol is present.
生化学分析
Biochemical Properties
Triclocarban-13C6, like its parent compound Triclocarban, is known to interact with various enzymes and proteins. It has been found to interfere with mammalian reproduction and can cause methemoglobinemia in humans
Cellular Effects
Triclocarban-13C6 can have various effects on cells and cellular processes. It has been shown to interfere with mammalian reproduction . It can also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’-Trichlorocarbanilide-13C6 involves the incorporation of carbon-13 into the molecular structure of Triclocarban. The general synthetic route includes the reaction of 4-chloroaniline with 3,4-dichlorophenyl isocyanate under controlled conditions to form the urea linkage . The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 3,4,4’-Trichlorocarbanilide-13C6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The carbon-13 labeling is achieved by using carbon-13 enriched starting materials, which are more expensive and require specialized handling .
化学反応の分析
Types of Reactions
3,4,4’-Trichlorocarbanilide-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further studied for their biological and chemical properties .
類似化合物との比較
Similar Compounds
Triclosan: Another widely used antibacterial agent with a similar mechanism of action.
Chlorhexidine: A disinfectant and antiseptic with broader antibacterial activity.
Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and preservative.
Uniqueness
3,4,4’-Trichlorocarbanilide-13C6 is unique due to its carbon-13 labeling, which allows for detailed tracing and analysis in scientific studies. This isotopic labeling provides a significant advantage in research applications, making it a valuable tool for studying the environmental and biological fate of Triclocarban .
特性
CAS番号 |
1216457-76-9 |
|---|---|
分子式 |
C13H9Cl3N2O |
分子量 |
321.532 |
IUPAC名 |
1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChIキー |
ICUTUKXCWQYESQ-MROVPUMUSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
同義語 |
N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea-13C6; 3,4,4’-Trichlorodiphenylurea-13C6; Cusiter-13C6; Cutisan-13C6; ENT 26925-13C6; Genoface-13C6; Preventol SB-13C6; Procutene-13C6; Solubacter-13C6; TCC-13C6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)





